2-Heptadecenoic acid

Descripción general

Descripción

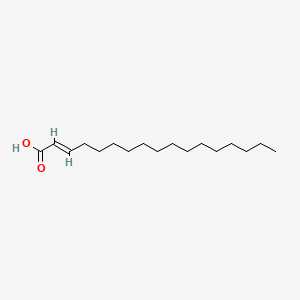

2-Heptadecenoic acid is an unsaturated fatty acid with the molecular formula C₁₇H₃₂O₂ It is a monounsaturated fatty acid, meaning it contains one double bond within its carbon chain This compound is found in trace amounts in various natural sources, including the fat and milkfat of ruminants

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Heptadecenoic acid can be synthesized through several methods. One common approach involves the hydrogenation of heptadecadienoic acid, which contains two double bonds. The hydrogenation process selectively reduces one of the double bonds, resulting in the formation of heptadecenoic acid. This reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of heptadecenoic acid often involves the extraction and purification of the compound from natural sources. For example, it can be isolated from the fat and milkfat of ruminants through a series of extraction and purification steps. These steps may include solvent extraction, distillation, and chromatography to obtain a high-purity product.

Análisis De Reacciones Químicas

Types of Reactions

2-Heptadecenoic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form heptadecanoic acid, a saturated fatty acid. This reaction typically involves the use of oxidizing agents such as potassium permanganate or ozone.

Reduction: The double bond in heptadecenoic acid can be reduced to form heptadecanoic acid. This reduction can be achieved using hydrogen gas and a catalyst, such as palladium on carbon.

Substitution: this compound can undergo substitution reactions, where the hydrogen atoms on the carbon chain are replaced with other functional groups. For example, halogenation can introduce halogen atoms, such as chlorine or bromine, into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ozone, and other oxidizing agents.

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

Oxidation: Heptadecanoic acid.

Reduction: Heptadecanoic acid.

Substitution: Halogenated derivatives of heptadecenoic acid.

Aplicaciones Científicas De Investigación

2-Heptadecenoic acid has several scientific research applications, including:

Biology: This compound is studied for its role in lipid metabolism and its effects on cellular processes.

Industry: this compound is used in the production of biofuels and oleochemicals.

Mecanismo De Acción

The mechanism of action of heptadecenoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into cell membranes, affecting membrane fluidity and function. Additionally, heptadecenoic acid can be metabolized through β-oxidation, a process that breaks down fatty acids to produce energy . This process involves several enzymes, including acyl-CoA dehydrogenase, enoyl-CoA hydratase, and β-hydroxyacyl-CoA dehydrogenase .

Comparación Con Compuestos Similares

2-Heptadecenoic acid can be compared with other similar compounds, such as:

Heptadecanoic acid: A saturated fatty acid with the same carbon chain length but no double bonds.

Heptadecadienoic acid: An unsaturated fatty acid with two double bonds.

Palmitic acid: A saturated fatty acid with a shorter carbon chain (16 carbons).

Stearic acid: A saturated fatty acid with a longer carbon chain (18 carbons).

This compound is unique due to its specific carbon chain length and the presence of a single double bond, which imparts distinct chemical and physical properties compared to its saturated and polyunsaturated counterparts.

Actividad Biológica

2-Heptadecenoic acid, also known as cis-2-heptadecenoic acid, is a monounsaturated fatty acid that has garnered attention for its potential biological activities. This compound is found in various natural sources and has been studied for its roles in health, metabolism, and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its physiological effects, mechanisms of action, and implications for health.

Chemical Structure and Properties

- Chemical Formula : C17H32O2

- Molecular Weight : 268.43 g/mol

- CAS Number : 373-49-9

Sources of this compound

This compound is primarily derived from:

- Natural Oils : Found in certain plant oils and animal fats.

- Microalgae : Notably produced by various species of algae, which are potential sources for biotechnological applications.

Antitumor Activity

Research indicates that this compound exhibits potential antitumor properties. A study involving extracts from the green algae Cladophora fracta showed that fatty acids, including this compound, contributed to significant cytotoxic effects against cancer cell lines such as HT29 (colorectal cancer) and Vero (normal kidney cells). The methanol extract containing this fatty acid demonstrated stronger antiproliferative effects compared to standard chemotherapeutics like 5-fluorouracil (5-FU) at varying concentrations .

Regulation of Metabolism

The role of this compound in metabolic processes has been explored through studies on the model organism Caenorhabditis elegans. Research demonstrated that the enzyme fatty acid two-hydroxylase (FA2H) regulates intestinal homeostasis by affecting the production of heptadecenoic acid. Loss of FA2H function resulted in growth retardation and disrupted lipid metabolism due to reduced levels of heptadecenoic acid . This underscores the importance of this fatty acid in maintaining cellular integrity and metabolic balance.

The mechanisms through which this compound exerts its biological effects include:

- Lipid Metabolism Regulation : Modulates pathways involved in lipid synthesis and degradation.

- Cell Signaling : Influences signaling pathways associated with cell growth and apoptosis.

- Membrane Integrity : Affects membrane fluidity and function due to its structural properties as a fatty acid.

Study 1: Antiproliferative Effects of Algal Extracts

A study investigating the cytotoxicity of Cladophora fracta extracts highlighted the role of fatty acids, including this compound, in inhibiting cancer cell proliferation. The results indicated that higher concentrations led to significant cell death in HT29 cells while sparing normal Vero cells at lower doses .

Study 2: Metabolic Regulation in C. elegans

In another study utilizing C. elegans, researchers observed that knocking down FA2H led to decreased levels of heptadecenoic acid, resulting in impaired growth and lifespan. Supplementation with exogenous heptadecenoic acid restored normal growth patterns, illustrating its critical role in metabolic regulation .

Data Tables

Propiedades

IUPAC Name |

(E)-heptadec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h15-16H,2-14H2,1H3,(H,18,19)/b16-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHPRJRWZDWFBJ-FOCLMDBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26265-99-6 | |

| Record name | Heptadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026265996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.